molecular formula C7H13NO3 B116907 N-Boc-2-aminoacetaldehyde CAS No. 89711-08-0

N-Boc-2-aminoacetaldehyde

Cat. No.: B116907
CAS No.: 89711-08-0
M. Wt: 159.18 g/mol
InChI Key: ACNRTYKOPZDRCO-UHFFFAOYSA-N
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Description

N-Boc-2-aminoacetaldehyde (CAS 89711-08-0, C₇H₁₃NO₃) is a protected amino aldehyde widely used in organic synthesis and pharmaceutical chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactions at the aldehyde site. Key properties include:

  • Physical State: Hygroscopic yellowish solid .
  • Solubility: Insoluble in water; soluble in chloroform, dichloromethane, and methanol .
  • Reactivity: Participates in reductive amination, alkylation, and condensation reactions. However, the Boc group reduces the aldehyde's electrophilicity compared to unprotected analogs .

Its applications span the synthesis of antitrypanosomal agents (e.g., Trypanosoma brucei inhibitors) , EGFR-targeting ligands , and antibiotics like (+)-negamycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-aminoacetaldehyde can be synthesized through the reaction of tert-butyl carbamate with 2-aminoacetaldehyde. The reaction typically involves the use of formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . The α-methylenation of this amino aldehyde proceeds efficiently under these conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-aminoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Bioactive Molecules

N-Boc-2-aminoacetaldehyde is employed as a starting material in the synthesis of several bioactive compounds. One notable application is its use in the total synthesis of (+)-negamycin, an antibiotic with potential therapeutic applications against genetic diseases. The synthesis achieved an overall yield of approximately 42% over several steps, showcasing the compound's utility in complex organic synthesis .

Tumor-Targeting Agents

In cancer research, this compound has been utilized to develop novel epidermal growth factor receptor (EGFR) inhibitors. A study demonstrated that this compound could be directly reductively aminated to create ligands with enhanced tumor-targeting capabilities under hypoxic conditions, which is crucial for improving the efficacy of cancer therapies .

Enantioselective Reactions

This compound has been extensively studied for its role in enantioselective synthesis. It participates in reactions with N-carbamoyl imines to yield chiral amines with high enantioselectivity. For instance, reactions catalyzed by chiral calcium complexes have shown excellent yields (75–99%) and moderate enantioselectivities (43–73%) when combined with malonates .

Three-Component Reactions

This compound is also involved in three-component reactions leading to the formation of pyrrolidines via 1,3-dipolar cycloaddition processes. Such methodologies highlight its versatility as a reactive intermediate in diverse synthetic pathways .

Data Table: Summary of Applications

Application AreaDescriptionYield/Outcome
Total SynthesisStarting reagent for (+)-negamycin42% overall yield
Cancer TherapeuticsDevelopment of EGFR inhibitors via reductive aminationEnhanced tumor targeting
Enantioselective SynthesisReactions with N-carbamoyl imines yielding chiral aminesYields: 75–99%, Enantioselectivity: 43–73%
Three-Component ReactionsSynthesis of pyrrolidines through 1,3-dipolar cycloadditionSpecific yields not reported

Case Study 1: Total Synthesis of (+)-Negamycin

The efficient total synthesis of (+)-negamycin using this compound demonstrated significant potential for developing new antibiotics. The reaction pathway was optimized to achieve a high yield while minimizing by-products, making it a valuable approach in medicinal chemistry .

Case Study 2: Development of EGFR Inhibitors

Research focusing on the hypoxia-mediated activation of EGFR inhibitors revealed that this compound derivatives could effectively target tumors under low oxygen conditions. This study emphasized the importance of modifying existing drugs for enhanced specificity and reduced side effects .

Comparison with Similar Compounds

Reactivity in Reductive Amination

N-Boc-2-aminoacetaldehyde is a key substrate in reductive amination, but its performance varies with reducing agents and conditions:

Compound Reducing Agent Yield Application Reference
This compound NaBH(OAc)₃ 29% Trypanosoma brucei inhibitors
This compound NaBH₃CN 70% Hypoxia-activated EGFR inhibitors
Unprotected aminoaldehyde NaBH₄ >80%* General amine synthesis N/A

*The Boc group stabilizes the amine but may sterically hinder reactivity, leading to lower yields compared to unprotected analogs.

Performance in Multicomponent Reactions

In Petasis reactions, this compound fails to form isolatable products due to low aldehyde electrophilicity, unlike aldehydes with electron-withdrawing groups (e.g., p-nitrobenzaldehyde) .

Aldehyde Reactivity in Petasis Reaction Notes Reference
This compound No product Low nucleophilicity of aldehyde
p-Nitrobenzaldehyde High reactivity Strong electron-withdrawing group

Comparison with Other Boc-Protected Intermediates

a) N-Boc-ethylenediamine

  • Structure : Boc-protected diamine lacking an aldehyde group.
  • Use : Coupling agent in peptide synthesis.

b) N-Boc-2-(2-aminoethoxy)acetic Acid (CAS 142929-49-5)

  • Structure : Combines Boc-protected amine, ether, and carboxylic acid groups.
  • Use : Linker in bioconjugation.
  • Differentiation: Carboxylic acid enables amide bond formation, unlike the aldehyde in this compound .

Stability and Deprotection

The Boc group is acid-labile, allowing selective deprotection with HCl/dioxane . This contrasts with Fmoc-protected analogs, which require basic conditions.

Protecting Group Deprotection Condition Compatibility with Aldehyde Reference
Boc 4 M HCl/dioxane Stable
Fmoc Piperidine/DMF May oxidize aldehyde N/A

Key Research Findings

Antiparasitic Agents: this compound-derived compounds show sub-micromolar activity against Trypanosoma brucei, with para-substituted analogs (e.g., 2,4-dichloro derivatives) exhibiting enhanced potency .

Synthetic Efficiency: In the total synthesis of (+)-negamycin, this compound achieved a 42% overall yield across five steps, highlighting its utility as a chiral building block .

Limitations : Its low reactivity in Petasis reactions necessitates alternative aldehydes for multicomponent syntheses .

Data Tables

Table 1: Physical and Chemical Properties

Property This compound p-Nitrobenzaldehyde N-Boc-ethylenediamine
Molecular Weight 159.18 g/mol 151.12 g/mol 174.24 g/mol
Boiling Point 237.2°C 293°C N/A
Solubility Organic solvents Organic solvents Polar solvents
Key Functional Groups Aldehyde, Boc-protected amine Aldehyde, nitro Boc-protected diamine

Table 2: Reaction Yields in Pharmaceutical Syntheses

Target Compound Starting Material Yield Reference
Trypanosoma brucei inhibitor This compound 29%
EGFR ligand L2 This compound 70%
(+)-Negamycin This compound 42%

Biological Activity

N-Boc-2-aminoacetaldehyde, a derivative of 2-aminoacetaldehyde, has garnered attention in various fields of chemical and biological research due to its significant biological activities. This compound is primarily utilized in the synthesis of pharmaceuticals and as an intermediate in biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This modification enhances its stability and solubility, making it suitable for various synthetic applications.

Synthesis Methods:

  • This compound can be synthesized through reductive amination processes involving aldehydes and amines under acidic conditions. For instance, sodium cyanoborohydride is commonly used as a reducing agent to facilitate this reaction .

Biological Activity

This compound exhibits notable biological activities, particularly in the context of enzyme interactions and metabolic pathways.

Enzyme Interactions

Research indicates that this compound can influence the activity of enzymes involved in amino acid metabolism. It has been shown to interact with various enzymes, potentially altering their stability and catalytic efficiency .

Table 1: Enzyme Interaction Studies

Enzyme TypeInteraction EffectReference
Amino Acid Metabolizing EnzymesModulates activity and stability
Cathepsin K InhibitorsUsed in synthesis for inhibitors

Neurobiological Implications

The compound's involvement in neurotransmitter synthesis highlights its significance in neurobiology. It serves as a precursor for neurotransmitters, suggesting a role in neurological signaling pathways . This activity could have implications for understanding neurodegenerative diseases or conditions related to neurotransmitter imbalances.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Anticancer Activity : In a study focusing on receptor tyrosine kinase inhibitors, derivatives synthesized from this compound demonstrated significant inhibitory effects on epidermal growth factor receptors (EGFR), showcasing potential anticancer properties .
  • Pharmaceutical Applications : The compound has been explored for its utility in synthesizing new drug candidates targeting various diseases, including cancer and metabolic disorders .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of EGFR; potential anticancer agent
Drug DevelopmentIntermediate for synthesizing diverse pharmaceuticals

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and its reactivity with various biochemical substrates. These interactions can modulate cellular signaling pathways and influence metabolic processes.

Reactivity Profile

The compound's reactivity allows it to participate in diverse biochemical processes:

  • Formation of Metal Complexes : Interaction with metal ions can enhance its biological function by altering its reactivity and stability.
  • Biochemical Pathways : Its role as an intermediate suggests involvement in critical metabolic pathways that affect cellular functions .

Q & A

Q. Basic Synthesis Protocols

Q. Q: What is the standard synthetic route for preparing N-Boc-2-aminoacetaldehyde in academic research?

A: The most common method involves reductive amination of Boc-protected aminoethylamine derivatives. For example, this compound is synthesized by reacting anilines (e.g., 4-chloroaniline) with this compound using NaCNBH₃ or Na(OAc)₃BH as reducing agents in chloroform at room temperature . The Boc group is later removed with 4 M HCl in dioxane , yielding HCl salts of the final compounds.

Key Steps:

Reductive amination : Optimized for mild conditions (rt, chloroform).

Boc deprotection : Acidic cleavage (HCl/dioxane) ensures high yields of amine salts.

Q. Advanced: Optimizing Reductive Amination Conditions

Q. Q: How can reaction parameters be adjusted to improve selectivity in reductive amination involving this compound?

A:

  • Reducing Agent Choice : Na(OAc)₃BH is preferred over NaCNBH₃ for substrates sensitive to strong reducing conditions (e.g., aromatic aldehydes) .
  • Solvent and Temperature : Chloroform at 4°C to rt minimizes side reactions (e.g., over-reduction) .
  • Acidic Buffers : Slightly acidic conditions (e.g., acetic acid) enhance imine formation efficiency .

Data Comparison :

Reducing AgentSolventYield (%)Reference
NaCNBH₃CHCl₃45–74
Na(OAc)₃BHCHCl₃70–94

Q. Basic Analytical Characterization

Q. Q: What analytical techniques are used to confirm the structure of this compound derivatives?

A:

  • ¹H NMR : Look for Boc-protected amine signals (e.g., δ 1.4 ppm for tert-butyl) and aldehyde protons (δ 9–10 ppm). Post-deprotection, broad singlets (bs) for NH₃⁺ appear (δ 8–9 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 385.3 [M+H]⁺ for compound 6) and Boc cleavage products (e.g., m/z 343.3 [M−NH₃+H]⁺) .

Q. Advanced: Resolving Spectral Discrepancies

Q. Q: How can unexpected NMR signals (e.g., broad singlets) in this compound derivatives be interpreted?

A: Broad singlets in ¹H NMR often arise from:

HCl Salt Formation : NH₃⁺ protons (δ 8.7 ppm) exhibit broadening due to exchange with DMSO or water .

Dynamic Effects : Rotameric equilibria in Boc-protected intermediates can split signals. Use variable-temperature NMR to resolve overlapping peaks .

Q. Stability and Handling

Q. Q: What are the best practices for storing this compound to prevent decomposition?

A:

  • Storage : Keep at −20°C under inert gas (N₂/Ar) to avoid aldehyde oxidation.
  • Acid Sensitivity : Avoid exposure to protic solvents or acids (e.g., TFA) until deprotection is intended .

Q. Advanced: Mitigating Low Yields in Boc Deprotection

Q. Q: Why might Boc removal with HCl/dioxane result in low yields, and how can this be addressed?

A:

  • Cause : Precipitation of HCl salts during deprotection can trap impurities.
  • Solutions :
    • Use scavengers (e.g., triethylsilane) to quench excess HCl .
    • Purify via recrystallization (hexane/dioxane) to isolate pure amine salts .

Q. Applications in Drug Discovery

Q. Q: How is this compound utilized in developing bioactive compounds?

A: It serves as a key intermediate for:

  • Antiparasitic Agents : Synthesizing N-(2-aminoethyl)-benzamides with activity against Trypanosoma brucei (IC₅₀ values <1 µM) .
  • EGFR Inhibitors : Building hypoxia-activated prodrugs via reductive amination with pyridinecarboxaldehydes .

SAR Insight : Electron-withdrawing groups (e.g., Cl) on benzamide moieties enhance trypanocidal activity .

Q. Advanced: Designing Analogues with Improved Activity

Q. Q: What strategies enhance the pharmacokinetic properties of this compound-derived inhibitors?

A:

  • Bioisosteric Replacement : Substitute benzamide with sulfonamide to improve solubility.
  • Prodrug Approaches : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) for targeted release .

Properties

IUPAC Name

tert-butyl N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNRTYKOPZDRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401186
Record name N-Boc-2-aminoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89711-08-0
Record name N-Boc-2-aminoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bocamino-1,2-propanediol (144.7 g; 0.757 mol) was suspended in water (750 ml) and potassium periodate (191.5 g; 0.833 mol) was added. The mixture was stirred under nitrogen for 2.5 h and the precipitated potassium iodate was removed by filtration and washed once with water (100 ml). The aqueous phase was extracted with chloroform (6×400 ml). The chloroform extracts were dried and evaporated to dryness, in vacuo. Yield 102 g (93%) of an oil. The (bocamino)acetaldehyde was purified by kugelrohr distillation at 84° C. and 0.3 mmHg in two portions. The yield 79 g (77%) of a colorless oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a mixed solution of tert-butyl (2-hydroxyethyl)carbamate (10.0 g) in dimethyl sulfoxide (50 mL) and triethylamine (12.3 g) was added sulfur trioxide pyridine complex (15.0 g) under ice-cooling, and the mixture was stirred for 1 hr. The reaction mixture was further stirred at room temperature for 3 hr, 1 mol/L hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The separated aqueous layer was extracted again with ethyl acetate. The combined organic layers were washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=17:3→13:7) to give the title compound as a pale-yellow oil (yield 6.50 g, 66%).
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66%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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